Product packaging for 1-(2,4-Difluorophenyl)piperidine(Cat. No.:CAS No. 1345471-75-1)

1-(2,4-Difluorophenyl)piperidine

Cat. No.: B164754
CAS No.: 1345471-75-1
M. Wt: 197.22 g/mol
InChI Key: DZAKQIMUXDHLRT-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperidine is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a critical building block for the synthesis of novel bioactive molecules. Recent research highlights the significant potential of derivatives based on this structure in addressing urgent public health threats. A 2025 study identified (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime, which features the this compound motif, as a potent candidate against Methicillin-resistant Staphylococcus aureus (MRSA). This compound exhibited strong binding energies in molecular docking studies against MRSA proteins and favorable binding free energy in MM-GBSA analysis, establishing the 2,4-difluorophenylpiperidine unit as a promising core for novel antibacterial agents . The 2,4-difluorobenzoyl group attached to nitrogen heterocycles is a recurrent pharmacophore in developing ligands for various biological targets. This scaffold is investigated for its conformational behavior and role in multi-target directed ligands, such as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which show promise for managing pain and inflammation . Furthermore, the piperidine ring itself is a fundamental structure in numerous pharmaceuticals, underscoring the broad utility of this reagent in synthesizing compounds for probing new biological mechanisms and developing future therapeutics . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2N B164754 1-(2,4-Difluorophenyl)piperidine CAS No. 1345471-75-1

Properties

IUPAC Name

1-(2,4-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKQIMUXDHLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627199
Record name 1-(2,4-Difluorophenyl)piperidine
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Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-75-1
Record name Piperidine, 1-(2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Piperidine Derivatives Bearing Difluorophenyl Moieties

General Synthetic Strategies for Aryl-Substituted Piperidines

The construction of aryl-substituted piperidines, such as 1-(2,4-difluorophenyl)piperidine, can be achieved through several established and innovative synthetic routes. These methods primarily focus on the formation of the crucial carbon-nitrogen (C-N) bond that links the piperidine (B6355638) ring to the difluorophenyl moiety.

Intermolecular Coupling Reactions Involving Piperidine and Difluorophenyl Synthons

Intermolecular coupling reactions are a cornerstone for the synthesis of N-arylpiperidines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that has been extensively utilized for this purpose. tandfonline.comwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnrochemistry.com

For the synthesis of this compound, this would involve the reaction of piperidine with a 2,4-difluorophenyl halide, such as 1-bromo-2,4-difluorobenzene (B57218) or 1-chloro-2,4-difluorobenzene. The choice of palladium catalyst and supporting ligands is crucial for the reaction's efficiency. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have proven effective in promoting the coupling of primary amines. wikipedia.org The general reactivity order for the aryl halide is I > Br > OTf > Cl. nrochemistry.com

Another classical method for N-arylation is the Ullmann condensation, which typically requires copper catalysis and often harsher reaction conditions compared to the palladium-catalyzed methods. tandfonline.com

Table 1: Key Features of Intermolecular Coupling Reactions for N-Aryl Piperidine Synthesis

Reaction NameCatalyst SystemTypical SubstratesKey Advantages
Buchwald-Hartwig AminationPalladium with phosphine ligands (e.g., BINAP, dppf)Aryl halides (I, Br, Cl), aryl triflates, and amines/piperidineHigh functional group tolerance, mild reaction conditions, broad substrate scope. tandfonline.comwikipedia.org
Ullmann CondensationCopperAryl halides and amines/piperidineA classical method, though often requiring high temperatures. tandfonline.com

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization offers an alternative strategy where the piperidine ring is formed from a linear precursor already containing the difluorophenyl group. One such approach involves the reductive amination of ω-amino fatty acids, which can be catalyzed by iron complexes. nih.gov In this method, a precursor molecule containing an amine and a carbonyl group separated by an appropriate carbon chain undergoes cyclization to form the piperidine ring.

Another method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This acid-mediated process functionalizes the alkyne to form an enamine, which then generates an iminium ion that cyclizes to form the piperidine ring. nih.gov

Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have also provided a pathway to synthesize piperidines. acs.org This transformation involves the activation of an N-F bond by a copper catalyst to induce C-H amination. acs.org

Metal-Catalyzed Syntheses in Piperidine Chemistry

Metal catalysts are integral to many modern synthetic methods for preparing piperidine derivatives. tandfonline.com Palladium, copper, rhodium, and iron are commonly employed to facilitate various transformations. tandfonline.comnih.govarkat-usa.org

Rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors provides a direct route to all-cis-(multi)fluorinated piperidines. nih.gov This one-pot strategy is highly diastereoselective. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been developed to produce enantioenriched 3-substituted piperidines. snnu.edu.cn

Iron-catalyzed N-heterocyclization of anilines with 1,5-pentanediols has also been reported for the synthesis of N-arylpiperidines. arkat-usa.org This method proceeds through the in-situ formation of chlorohydrins, which then undergo cyclization with the aniline. arkat-usa.org

Asymmetric Synthesis Methodologies for Chiral Piperidine Scaffolds

The development of asymmetric methods to produce enantiomerically pure piperidine derivatives is of high importance due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. acs.orgresearchgate.net

One approach involves the asymmetric functionalization of 1,2-dihydropyridine intermediates using transition metal catalysts. acs.org Another strategy relies on an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines. rsc.org Furthermore, catalytic asymmetric [4+2] annulation of imines with allenes has been shown to be a viable method for synthesizing chiral piperidine derivatives. nih.gov

Chemical Transformations and Derivatization Studies of Difluorophenyl-Piperidine Analogues

Once the core this compound scaffold is synthesized, it can undergo various chemical transformations to create a diverse range of analogues with potentially different biological activities.

Synthesis of Oxime Derivatives from Ketone-Containing Piperidines

A common derivatization involves the synthesis of oximes from ketone-containing piperidine precursors. researchgate.netijprajournal.com Oximes are typically formed by the condensation reaction of a ketone with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. researchgate.netwikipedia.orgarpgweb.com This reaction is versatile and can be carried out under various conditions, including solvent-free grinding for a greener approach. nih.gov

For example, a precursor such as (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) can be reacted with hydroxylamine to yield (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime. This oxime can be further derivatized, for instance, by reaction with 2-nitrobenzene-sulfonyl chloride to produce (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. nanobioletters.com

The formation of the oxime introduces a new functional group that can significantly alter the molecule's properties and can serve as a precursor for other transformations, such as the Beckmann rearrangement to form amides. wikipedia.org

Table 2: Synthesis of an Oxime Derivative

Starting MaterialReagentProductReference
(2,4-difluorophenyl)(piperidin-4-yl)methanoneHydroxylamine Hydrochloride(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime nanobioletters.com
(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime2-nitrobenzene-sulfonyl chloride, triethylamine(Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime nanobioletters.com

Formation of Carboxamide and Sulfonyl Derivatives

The introduction of carboxamide and sulfonyl functionalities onto the piperidine ring is a common strategy to modulate the physicochemical and biological properties of the parent molecule. These transformations typically involve the reaction of the piperidine nitrogen with an appropriate acyl chloride, sulfonyl chloride, or carboxylic acid.

Sulfonyl Derivatives: The synthesis of sulfonyl derivatives can be achieved through the reaction of a piperidine-containing molecule with a sulfonyl chloride in the presence of a base. For instance, a sulfonamide derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime has been synthesized by reacting it with 2-nitrobenzene-sulfonyl chloride. mdpi.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at a controlled temperature, starting at 0-5 °C, and then stirred at room temperature for several hours. Triethylamine is commonly used as a base to neutralize the hydrochloric acid generated during the reaction. mdpi.com

Carboxamide Derivatives: The formation of carboxamide derivatives often involves the coupling of a piperidine-containing fragment with a carboxylic acid using a coupling agent, or by reacting it with an acyl chloride. A general approach involves activating a carboxylic acid with a coupling agent like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and then reacting it with the amine. google.com This method is widely used for creating a diverse library of amide derivatives. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid can be coupled with various substituted benzylamines or piperazines in acetonitrile (B52724) to yield the desired carboxamides. google.com Another approach is the reaction of a piperidine derivative with an isocyanate in a suitable solvent like toluene (B28343) to form N-substituted piperazinecarboxamides. youtube.com

The table below summarizes representative conditions for these transformations.

Derivative TypeReactantsReagents & ConditionsProduct TypeRef
Sulfonyl2,4-difluorophenyl(piperidin-4-yl)methanone oxime, 2-nitrobenzene-sulfonyl chlorideTriethylamine, DCM, 0°C to RT, 8-9 hrSulfonamide mdpi.com
CarboxamideSulfanilamide, Ethylpiperidine-4-carboxylateEDCI, AcetonitrileCarboxamide google.com
Carboxamide1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, Substituted benzylamineEDCI, AcetonitrileCarboxamide google.com
Carboxamide1-[4-(p-fluorophenyl)butyl]piperazine, Methyl isocyanateToluene, 30-40°C, 2 hrCarboxamide youtube.com

Reductive Alkylation Pathways for Piperidine Substitution

Reductive amination, or reductive alkylation, is a highly versatile and widely employed method for the synthesis of substituted amines, including the N-alkylation of piperidines. organic-chemistry.orgyoutube.com This process typically involves two main steps: the formation of an iminium ion intermediate from an amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding alkylated amine. organic-chemistry.org

This pathway is fundamental for preparing N-substituted piperidines. For the synthesis of derivatives of this compound, one could envision a reaction between 2,4-difluoroaniline (B146603) and a suitable δ-dicarbonyl compound or its equivalent, followed by cyclization and reduction. More commonly, an existing piperidine secondary amine is N-alkylated with an aldehyde or ketone.

A key advantage of modern reductive amination protocols is the ability to perform the reaction in a single pot. organic-chemistry.org This is achieved by using specific reducing agents that are selective for the iminium ion over the starting carbonyl compound. organic-chemistry.org Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comorganic-chemistry.org Sodium cyanoborohydride is effective because it is less reactive towards ketones and aldehydes at the slightly acidic pH (around 5-6) required for imine formation, but it readily reduces the more electrophilic iminium ion. organic-chemistry.org

The general procedure involves stirring the amine and the carbonyl compound together, sometimes with a catalytic amount of acid like acetic acid to facilitate imine formation, followed by the addition of the reducing agent. researchgate.net For instance, the N-alkylation of piperidine can be achieved with an alkylating agent in the presence of a base like potassium carbonate in a solvent such as DMF. sciencemadness.org The reaction of 4-piperidone (B1582916) with phenylacetaldehyde (B1677652) in the presence of sodium triacetoxyborohydride is another example of this pathway, leading to an N-alkylated piperidone. These methods are broadly applicable and represent a primary strategy for introducing substituents onto the piperidine nitrogen.

The table below outlines the key components of reductive alkylation.

AmineCarbonyl CompoundReducing AgentKey FeaturesRef
Primary or Secondary AmineAldehyde or KetoneSodium Cyanoborohydride (NaBH₃CN)Selective for iminium ion at slightly acidic pH. Allows for one-pot reactions. organic-chemistry.orgorganic-chemistry.org
Primary or Secondary AmineAldehyde or KetoneSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent. youtube.com
PiperidineAlkyl HalidePotassium Carbonate (as base)Standard N-alkylation conditions. sciencemadness.org
4-PiperidonePhenylacetaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)Reductive amination to form N-substituted piperidone.

Investigation of Oxidation and Reduction Reactions

The piperidine ring, while generally stable, can undergo oxidation and reduction reactions under specific conditions, leading to valuable chemical intermediates.

Oxidation Reactions: The oxidation of N-substituted piperidines can lead to various products depending on the reagents and the substitution pattern of the ring. A notable transformation is the oxidation of N-alkyl-4-piperidones. The use of mercuric acetate (B1210297) has been shown to effectively oxidize N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones in high yields. This reaction provides a pathway to α,β-unsaturated ketone systems, which are versatile synthetic intermediates. Other methods for the oxidation of N-acylated 4-piperidones include the use of reagents like phenylselenyl chloride (PhSeCl) followed by hydrogen peroxide (H₂O₂). Furthermore, the oxidation of carbamate-protected piperidines can be achieved using hypervalent iodine reagents, which can lead to the introduction of functional groups at the α-position to the nitrogen.

Reduction Reactions: The reduction of pyridine rings or their derivatives is a fundamental method for the synthesis of the piperidine core. Pyridine N-oxides can be efficiently reduced to piperidines using reagents like ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C). This method is advantageous due to its simplicity and the use of mild, non-acidic conditions. Catalytic hydrogenation is another powerful technique. Substituted pyridines can be hydrogenated using various metal catalysts, such as rhodium or ruthenium, to yield the corresponding piperidines. mdpi.com Modern approaches even combine hydrogenation with functionalization in one-pot processes. mdpi.com

The table below provides an overview of these oxidative and reductive transformations.

Reaction TypeSubstrateReagentsProductRef
OxidationN-Alkyl-4-piperidoneMercuric Acetate2,3-Dihydro-4-pyridone
OxidationN-Acyl-4-piperidonePhSeCl / H₂O₂α,β-Unsaturated Ketone
OxidationN-Carbamate protected piperidineHypervalent Iodine Reagentsα-Functionalized Piperidine
ReductionPyridine N-oxideAmmonium Formate, Pd/CPiperidine
ReductionSubstituted PyridineH₂, Metal Catalyst (e.g., Rh, Ru)Substituted Piperidine mdpi.com

Structural Elucidation and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the synthesis of 1-(2,4-Difluorophenyl)piperidine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the piperidine (B6355638) ring protons typically appear as multiplets in the aliphatic region. Specifically, the protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field compared to the other piperidine protons (β and γ-protons) due to the electron-withdrawing effect of the nitrogen. The protons of the difluorophenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum due to coupling with each other and with the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the piperidine ring typically resonate in the upfield region of the spectrum. The carbons of the difluorophenyl ring appear in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms. The carbon atoms directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are influenced by their position relative to the piperidine substituent and to each other. alfa-chemistry.comucsb.edu The typical chemical shift range for aromatic fluorine atoms can be found between -100 and -170 ppm. ucsb.edu For instance, in a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, the ¹⁹F NMR peaks were observed at -114, -115, and -118 ppm. mdpi.com

Table 1: Predicted NMR Data for this compound
NucleusChemical Shift (ppm) RangeKey Features
¹HAromatic: ~6.8-7.2 Piperidine (α-CH₂): ~3.0-3.2 Piperidine (β, γ-CH₂): ~1.5-1.9Complex multiplets for aromatic protons due to F-H coupling. Broad signals for piperidine protons.
¹³CAromatic (C-F): ~155-165 (doublets) Aromatic (C-N): ~140-150 Aromatic (C-H): ~105-130 Piperidine (α-C): ~50-55 Piperidine (β, γ-C): ~24-28Characteristic C-F coupling constants.
¹⁹F-110 to -120Two distinct signals for the two different fluorine environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the piperidine ring's CH₂ groups appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the region of 1250-1020 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group give rise to strong absorptions, typically in the 1300-1100 cm⁻¹ range. Furthermore, C=C stretching vibrations within the aromatic ring are expected around 1600-1450 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium to Strong
C=C Aromatic Ring Stretch1600 - 1450Medium to Strong
C-F Stretch1300 - 1100Strong
C-N Stretch1250 - 1020Medium

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₃F₂N). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern can also be diagnostic. chemguide.co.uk Common fragmentation pathways for similar phenylpiperidine structures involve cleavage of the piperidine ring and loss of fragments from the aromatic ring. researchgate.netwvu.edu The fragmentation of the piperazine (B1678402) ring, a related structure, often shows ions at m/z 113, 84, and 56. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. Aromatic systems typically exhibit multiple absorption bands in the UV region. For instance, a study on the reaction of p-nitrophenyl acetate (B1210297) with piperidine identified the product, 4-nitrophenolate, by its characteristic UV-Vis band at 400 nm. researchgate.net Another study involving N-(9H-Fluoren-9-ylmethyl)-piperidine showed a sharp absorption maximum at 301 nm. nih.gov

Crystallographic Studies for Molecular Architecture

While spectroscopic methods confirm the connectivity of atoms, crystallographic studies provide a definitive three-dimensional picture of the molecule's arrangement in the solid state.

X-ray Single Crystal Diffraction

X-ray single crystal diffraction is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. nih.goviucr.org It would also precisely define the orientation of the difluorophenyl group relative to the piperidine ring. In a study of a related fluorinated diphenidine (B1206869) derivative containing a piperidine ring, the piperidine ring was found to adopt a chair conformation. nih.goviucr.org

Table 3: Illustrative Crystallographic Parameters for a Substituted Phenylpiperidine Derivative
ParameterTypical Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Piperidine ConformationChair
Dihedral Angle (Phenyl-Piperidine)Variable, depending on packing forces

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

A definitive confirmation and detailed characterization of such intramolecular hydrogen bonds would typically rely on single-crystal X-ray diffraction analysis. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the solid state, which would allow for the direct observation of short contacts between the N-H proton and the fluorine atoms. However, as of now, a crystal structure for this compound has not been reported in the public domain.

In the absence of a crystal structure, computational studies and advanced spectroscopic techniques can offer valuable insights. For example, in studies of related 2,6-disubstituted piperidine systems, the presence of intramolecular hydrogen bonds has been investigated. These studies often reveal that the piperidine ring adopts a chair conformation with the phenyl rings in an equatorial orientation to minimize steric hindrance. actascientific.com

Without specific experimental data for this compound, a detailed analysis of its intramolecular interactions remains speculative. Further research, including the synthesis and subsequent crystallographic and detailed spectroscopic analysis of this specific compound, is required to fully elucidate its structural and conformational properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular structures and electronic properties. For a molecule like 1-(2,4-difluorophenyl)piperidine, these calculations would elucidate the effects of the difluorophenyl group on the piperidine (B6355638) ring.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. nih.govderpharmachemica.com It is favored for its balance of accuracy and computational cost. nanobioletters.com DFT calculations for this compound would involve optimizing its three-dimensional geometry to find the most stable conformation. This process would determine key structural parameters.

In computational studies of related piperidine derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G** or 6-311++G(d,p)), have been successfully employed to predict molecular geometries and other properties. nih.govnanobioletters.comnanobioletters.com For this compound, DFT would be crucial for understanding how the electron-withdrawing fluorine atoms influence the electron density distribution across the entire molecule.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. mdpi.com Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. nih.gov For this compound, the HOMO-LUMO analysis would reveal the molecule's electron-donating and electron-accepting capabilities. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. schrodinger.com

ParameterConceptual Significance for this compound
HOMO EnergyIndicates the energy of the outermost electrons; relates to the molecule's electron-donating character.
LUMO EnergyIndicates the energy of the lowest-energy empty orbital; relates to the molecule's electron-accepting character.
HOMO-LUMO Gap (ΔE)Reflects the molecule's chemical reactivity and stability. A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the highly electronegative fluorine atoms and the nitrogen atom of the piperidine ring, highlighting these as potential sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. researchgate.netq-chem.com This method investigates charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu For this compound, NBO analysis would reveal the nature of the C-N, C-F, C-C, and C-H bonds, as well as the delocalization of electron density from the lone pair of the nitrogen atom to antibonding orbitals, which contributes to the molecule's stability. orientjchem.org

Interaction (Donor -> Acceptor)Type of InteractionExpected Significance in this compound
LP(N) -> σ(C-C)HyperconjugationStabilization of the piperidine ring conformation.
σ(C-H) -> σ(C-F)HyperconjugationInfluence of fluorine substitution on adjacent bonds.
LP(F) -> σ*(C-C)HyperconjugationElectron delocalization from fluorine lone pairs.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide a visual and quantitative description of electron localization in a molecule. nih.gov They are particularly useful for characterizing the nature of chemical bonds and identifying regions of high electron density, such as atomic shells, covalent bonds, and lone pairs.

In the context of this compound, ELF and LOL analyses would offer a detailed map of the electron-pair domains. This would help in visualizing the covalent bonds and the lone pair on the nitrogen atom with greater clarity than what is provided by electron density alone. The parameters derived from these analyses can also offer insights into the electron-donating ability of the lone pair. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. These methods are crucial for understanding how the molecule behaves over time and in different environments.

Molecular dynamics (MD) simulations, for instance, could be employed to study the conformational flexibility of the piperidine ring and the rotation around the C-N bond connecting the two ring systems. researchgate.net Such simulations are valuable in drug design and materials science for understanding how a molecule might interact with a biological target or other molecules in a condensed phase. nih.govrsc.org While specific MD studies on this compound are not documented in the searched literature, this approach remains a powerful tool for future investigations.

Conformational Preference and Dynamics Studies

The three-dimensional arrangement of atoms in this compound is not static. The molecule exists as an ensemble of different conformations due to the flexibility of the piperidine ring and the rotation around the C-N bond connecting it to the difluorophenyl group.

The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation , which is its most stable form, minimizing steric and torsional strain. nih.gov However, other conformations such as boat or twist-boat forms can also exist. researchgate.net The presence of substituents on the ring or the nitrogen atom can influence the conformational equilibrium. researchgate.net For this compound, the chair conformation is the expected predominant form. In a related fluorinated diphenidine (B1206869) derivative containing a piperidine ring, the ring was observed to adopt a chair conformation. nih.gov

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For this compound, MD simulations can elucidate the stability of different conformers, the energy barriers between them, and the influence of the solvent environment on its dynamic behavior. Such studies are critical for understanding how the molecule might adapt its shape to fit into a biological target like a receptor binding pocket. nih.govrsc.orgresearchgate.net

Table 1: Conformational Aspects of the Piperidine Ring
ConformationRelative StabilityKey Features
ChairMost StableMinimizes torsional and steric strain.
BoatLess StableCharacterized by flagpole interactions, leading to steric strain.
Twist-BoatIntermediate StabilityA more stable intermediate between chair and boat forms.

Prediction of Molecular Interactions

Understanding the non-covalent interactions that this compound can form is essential for predicting its behavior in a biological system. The difluorophenyl group, with its electron-withdrawing fluorine atoms, significantly influences the molecule's electronic properties and interaction potential.

Computational methods can predict various types of molecular interactions:

Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, where the electropositive region on the halogen interacts with a nucleophile.

π-Effects: The aromatic difluorophenyl ring can engage in π-π stacking or cation-π interactions.

Theoretical methods like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize non-covalent interactions within the molecule. nanobioletters.com These analyses identify regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. Furthermore, the electronic properties of the substituents dictate the partial charges on the atoms, which in turn govern the strength and nature of intermolecular interactions. mdpi.com The electron-withdrawing nature of the fluorine atoms in this compound creates a specific electrostatic potential map, highlighting regions prone to electrophilic or nucleophilic attack.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation then samples various orientations and conformations of the ligand within the binding pocket and scores them based on the predicted binding affinity or energy. mdpi.com This process helps to:

Identify the most likely binding pose of the compound.

Elucidate the key amino acid residues involved in the interaction.

Predict the binding energy, which correlates with the ligand's potency.

Piperidine derivatives have been studied as ligands for various targets, including the sigma 1 receptor (S1R) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov Docking studies of this compound into such receptors could reveal crucial interactions, such as hydrogen bonds with specific residues like glutamate (B1630785) or aspartate, and hydrophobic interactions within the binding cavity. nih.govnih.gov

Table 2: Key Aspects of Molecular Docking Studies
ParameterDescriptionRelevance to this compound
Binding PoseThe predicted orientation and conformation of the ligand in the receptor's active site.Reveals how the compound fits and which functional groups are involved in binding.
Binding Affinity/ScoreA numerical value representing the predicted strength of the ligand-receptor interaction.Helps to rank potential drug candidates and estimate their potency.
Key InteractionsSpecific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligand and receptor.Identifies the molecular basis for binding and informs structure-based drug design.

Topological Studies (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM) , often called AIM, is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define chemical bonds and atomic interactions. wikipedia.orguni-rostock.de This approach provides a rigorous physical basis for chemical concepts like atoms and bonds directly from the electron density distribution. wikipedia.org

In the context of this compound, an AIM analysis would involve calculating the electron density and its derivatives to identify critical points. Of particular interest are the bond critical points (BCPs) , which are found between any two atoms linked by a chemical bond. ias.ac.inwiley-vch.de The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

Key parameters derived from AIM analysis include:

Electron Density (ρ): The value of ρ at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the type of interaction. A negative value is characteristic of shared-shell (covalent) interactions, while a positive value indicates closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

Energy Densities: The kinetic (G) and potential (V) energy densities at the BCP provide further insight into the nature of the interaction.

For this compound, AIM would be used to characterize not only the covalent bonds (C-C, C-N, C-H, C-F) but also weaker non-covalent interactions, such as intramolecular hydrogen bonds or other stabilizing contacts. researchgate.net A study on a related 2,4-difluorophenyl derivative utilized QTAIM to analyze topological parameters and describe various noncovalent interactions. nanobioletters.com

Structure Activity Relationship Sar Investigations in Piperidine Derivatives

Impact of Difluorophenyl Moiety on Biological Interactions

The presence of a 2,4-difluorophenyl group attached to the piperidine (B6355638) nitrogen is a critical determinant of the molecule's interaction with biological targets. The fluorine atoms, being highly electronegative, can significantly alter the electronic properties of the phenyl ring and the adjacent piperidine nitrogen. This substitution can influence the compound's basicity, lipophilicity, and metabolic stability, which are all crucial for its pharmacokinetic and pharmacodynamic profile. nih.gov

The modulation of basicity by fluorine substituents is often additive and decreases exponentially with the distance between the fluorine atom and the basic center. nih.gov This change in pKa can affect the compound's ionization state at physiological pH, thereby influencing its ability to cross cell membranes and interact with ionic residues in a protein's binding pocket. Furthermore, the introduction of fluorine can impact lipophilicity. While partial fluorination of alkyl groups can lead to increased lipophilicity, the concurrent decrease in basicity can result in derivatives that are of similar or even higher lipophilicity at neutral pH compared to their non-fluorinated counterparts. nih.gov This is a key consideration in drug design, as lipophilicity is closely linked to absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorine atoms can also participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological macromolecules. The specific 2,4-substitution pattern on the phenyl ring creates a distinct electronic and steric profile that can lead to selective and high-affinity binding to target proteins. For instance, in the context of kinase inhibitors, fluorinated phenyl groups often occupy hydrophobic pockets, and the fluorine atoms can form favorable contacts with the protein backbone or side chains.

Influence of Piperidine Ring Substitutions on Biological Activity

For example, the introduction of substituents at the 2, 3, or 4-positions of the piperidine ring can alter the molecule's conformation and its ability to fit into a specific binding site. The piperidine ring typically adopts a chair conformation, and substituents can be oriented in either an axial or equatorial position, leading to different spatial arrangements of the pharmacophoric groups. actascientific.com

Studies on various classes of piperidine derivatives have shown that:

Alkyl and Aryl Substitutions: The addition of small alkyl or aryl groups can enhance binding through van der Waals interactions in hydrophobic pockets of the target protein.

Polar Groups: The incorporation of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can introduce new hydrogen bonding opportunities, potentially increasing affinity and improving solubility.

Stereochemistry: The chirality of substituents is often crucial for biological activity. Enantiomers can exhibit significantly different potencies and selectivities, as one may fit optimally into a chiral binding site while the other does not. researchgate.net

The following table summarizes the general effects of piperidine ring substitutions on biological activity as observed in various studies.

Substitution PositionType of SubstituentGeneral Impact on Biological ActivityReference
C-2 Chiral groupsCan lead to higher killing activity against certain parasites by creating specific stereochemical interactions. ccspublishing.org.cn
C-3 Isopropyl, Acyl groupsCan influence the conformation of the piperidine ring, leading to alternate chair or boat forms, which affects receptor fit. chemrevlett.com
C-4 Phenylamino, Aromatic groupsCan improve brain exposure and introduce dual inhibitory properties (e.g., against AChE and BuChE). nih.gov
C-2, C-6 Diaryl groupsOften results in a stable chair conformation with equatorially oriented groups, which is a common feature in many biologically active piperidones. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For piperidine derivatives, QSAR models are developed to predict the activity of new analogs and to understand the key structural features required for a desired biological effect.

These models are built using a dataset of compounds with known activities. Three-dimensional (3D) and 2D autocorrelation descriptors are often calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as shape, electronic properties, and lipophilicity. Genetic algorithms (GA) can then be used to select the most relevant descriptors, which are subsequently used to build a mathematical model, often through multiple linear regression (MLR). nih.gov

For instance, a QSAR model for a series of piperidine derivatives might look like: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The predictive power and robustness of the resulting models are evaluated using internal and external validation techniques. nih.gov Successful QSAR models provide valuable insights into the mechanism of action and can guide the design of new, more potent compounds by predicting their activity before synthesis. nih.gov

Strategic Modifications for Enhanced Biological Relevance in Piperidine Scaffolds

Beyond simple substitutions, several strategic modifications can be applied to the piperidine scaffold to enhance its biological relevance. These strategies aim to improve properties like potency, selectivity, and pharmacokinetic profiles. chemrevlett.comnih.gov

Conformational Restriction: Introducing unsaturation into the piperidine ring, for example by creating a tetrahydropyridine, can lead to a more planar and rigid structure. This rigidity can reduce the entropic penalty upon binding to a target, sometimes resulting in a significant increase in potency. dndi.org

Scaffold Hopping: Replacing the piperidine ring with other cyclic structures, such as a morpholine (B109124) or a pyrrolidine, can be explored. While this can sometimes lead to a loss of activity, it can also improve other properties like metabolic stability or solubility. For example, replacing a piperidine with a morpholine ring has been shown to successfully improve clearance in some cases, although it may also render the compound inactive. dndi.org

Introduction of Chirality: The synthesis of specific enantiomers or diastereomers of substituted piperidines is a key strategy. Chiral piperidine scaffolds are prevalent in many approved drugs and can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can be a powerful tool. For example, a ketone group in a piperidinone might be replaced with an oxime or a hydrazone to explore different interactions with the target protein.

These strategic modifications, guided by SAR and computational studies, are essential for the iterative process of drug discovery and for optimizing the therapeutic potential of piperidine-based compounds.

Advanced Research Applications of Difluorophenyl Piperidine Compounds

Role as Chemical Intermediates in Complex Organic Synthesis

The structural backbone of difluorophenyl-piperidine is frequently employed as a foundational element for constructing more elaborate molecules, including approved pharmaceuticals and novel chemical entities.

A prominent application of a difluorophenyl-piperidine derivative is in the industrial synthesis of Risperidone, a widely used atypical antipsychotic medication. nih.govyoutube.com The key intermediate in this process is not 1-(2,4-Difluorophenyl)piperidine, but rather its isomer, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) (also referred to as 4-(2,4-difluorobenzoyl)piperidine), and its hydrochloride salt.

This intermediate is typically synthesized via a Friedel-Crafts acylation. The common pathway involves reacting 1,3-difluorobenzene (B1663923) with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). wjpls.orgacs.org The resulting compound, 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, is then hydrolyzed using a strong acid (e.g., 6N HCl) to remove the acetyl protecting group, yielding the crucial (2,4-difluorophenyl)(piperidin-4-yl)methanone intermediate. wjpls.orgacs.org

Table 1: Key Intermediates in Risperidone Synthesis

Intermediate CompoundRole in Synthesis
1-Acetyl-4-(2,4-difluorobenzoyl)piperidineProtected precursor formed from Friedel-Crafts reaction. wjpls.orgacs.org
(2,4-Difluorophenyl)(piperidin-4-yl)methanoneKey deprotected intermediate ready for oxime formation. wjpls.orgacs.org
(2,4-Difluorophenyl)(piperidin-4-yl)methanone OximeProduct of reaction with hydroxylamine (B1172632); precursor to benzisoxazole ring. wjpls.orgresearchgate.netmdpi.com
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleCyclized product; penultimate precursor to Risperidone. wjpls.orgnih.gov

The difluorophenyl-piperidine framework serves as a versatile starting material for the synthesis of diverse and complex heterocyclic systems. frontiersin.org The piperidine (B6355638) ring, a saturated N-heterocycle, provides a robust and conformationally flexible anchor that can be readily functionalized. biointerfaceresearch.comresearchgate.net

For example, the key Risperidone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, can be further modified at the piperidine nitrogen. In one study, this compound was reacted with 2-nitrobenzenesulfonyl chloride to synthesize ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) . nanobioletters.com This reaction demonstrates how the piperidine nitrogen acts as a nucleophile, allowing for the attachment of other complex moieties (in this case, a nitrophenylsulfonyl group), thereby creating a more elaborate heterocyclic structure with different potential applications. nanobioletters.com Such modifications are central to combinatorial chemistry and the generation of compound libraries for drug screening.

Scaffold Design and Pharmacophore Exploration in Medicinal Chemistry Research

The difluorophenyl-piperidine scaffold is extensively used in medicinal chemistry to design molecules that can interact with specific biological targets with high affinity and selectivity.

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound. By systematically modifying the difluorophenyl-piperidine scaffold, researchers can fine-tune a molecule's interaction with its biological target. A study focused on developing selective 5-HT₂ₐ receptor antagonists identified 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine as a high-affinity lead compound. acs.org To improve its poor bioavailability, researchers synthesized a series of analogues, modifying the phenylsulfonyl portion of the molecule. This led to the discovery that adding a cyano or carboxamido group at the 4-position of the phenylsulfonyl ring resulted in compounds with significantly improved oral bioavailability and brain penetration, making them suitable for in vivo studies. acs.org Another SAR study on a different series of compounds found that introducing unsaturation in the piperidine ring could increase potency tenfold against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org

The difluorophenyl-piperidine core is intentionally incorporated into novel chemical structures to target specific enzymes and receptors implicated in disease. Its properties are valuable for achieving high selectivity.

For instance, researchers have designed a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as highly potent and selective antagonists for the dopamine (B1211576) 4 receptor (D4R). nih.gov One analogue demonstrated exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity for D4R compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov In a different approach, the piperidine scaffold was used to design inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target for neurological and psychiatric disorders. nih.gov This work produced potent inhibitors such as 1-(4-fluorophenethyl)-4-(2-methoxyphenethyl)piperidine , demonstrating how substitutions on the phenyl rings can be tuned to optimize target engagement. nih.gov Further research has focused on designing piperidine derivatives as inhibitors for dihydrofolate reductase (DHFR), an essential enzyme for cell proliferation, highlighting the scaffold's versatility in targeting different classes of proteins. nih.gov

Table 2: Examples of Targeted Difluorophenyl-Piperidine Derivatives

Derivative ClassBiological TargetTherapeutic Area
4-(Phenylsulfonyl)piperidines5-HT₂ₐ ReceptorPsychiatry/Neurology acs.org
4,4-Difluoro-3-(phenoxymethyl)piperidinesDopamine 4 Receptor (D4R)Neurology nih.gov
1,4-DiphenalkylpiperidinesVesicular Monoamine Transporter-2 (VMAT2)Neurology/Psychiatry nih.gov
2-Amino-4-(1-piperidine) pyridinesALK/ROS1 KinasesOncology nih.gov

Beyond its use in neuroscience, the difluorophenyl-piperidine motif and its analogues have been investigated for a wide range of therapeutic applications. The presence of the fluorinated phenyl ring is often a key feature in compounds designed for these purposes. researchgate.net

Antimicrobial Activity: The difluorophenyl moiety is a component of potent antibacterial agents. For example, derivatives of fluoroquinolones, a major class of antibiotics, have incorporated this group. One of the most active compounds in a synthesized series was 7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid , which showed an excellent combination of safety and efficacy against Gram-positive bacteria. mdpi.com Other research has explored the antimicrobial potential of oxime derivatives like [1-(Substituted-benzoyl)- piperidin-4-yl]-(2,4- difluorophenyl)- methanoneoximes . wjpls.org

Antiviral Activity: The search for new antiviral agents has included N-substituted piperidines. A study investigating new derivatives against the influenza A/H1N1 virus synthesized and tested hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines. nih.govnih.gov The results showed that several of the synthesized compounds were effective against the virus, supporting the further exploration of fluorinated piperidine structures as potential antiviral candidates. nih.govnih.gov

Anticancer Activity: The piperidine scaffold is found in numerous anticancer agents. nih.govnih.gov Research has shown that conjugating a 1-bis(4-fluorophenyl)methyl piperazine (B1678402) moiety to vindoline (B23647) (a Vinca alkaloid) produced a compound with highly potent antiproliferative activity against a wide range of human tumor cell lines, including colon, melanoma, renal, and breast cancers. mdpi.com In another example, 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of ALK and ROS1 kinases, which are targets in non-small-cell lung cancer. nih.gov One derivative showed potent activity against a crizotinib-resistant ALK mutant, demonstrating the potential of this scaffold to overcome drug resistance. nih.gov

Investigation of Mechanism of Action (MOA) and Molecular Target Identification

The this compound scaffold is a key structural motif in the development of various biologically active compounds. Its unique electronic and conformational properties, conferred by the difluorophenyl group attached to the piperidine ring, make it a valuable component in medicinal chemistry. Researchers have investigated derivatives containing this scaffold to understand their mechanisms of action and identify specific molecular targets. These investigations have revealed interactions with key biological systems, including neurotransmitter receptors, enzymes, and critical cellular signaling pathways.

Modulation of Neurotransmitter Receptors

The difluorophenyl-piperidine framework has been incorporated into ligands designed to target specific neurotransmitter receptors, particularly within the dopamine receptor family. The dopamine D4 receptor (D4R) is a G-protein-coupled receptor highly expressed in brain regions associated with motor control and cognition, making it a target for neurological and psychiatric conditions.

Research into 3- or 4-benzyloxypiperidine scaffolds has identified potent D4R antagonists. nih.gov In these studies, modifications to both the piperidine nitrogen and the ether-linked substituent were explored to define the structure-activity relationship (SAR). One study synthesized a series of compounds where the piperidine nitrogen was attached to various benzyl (B1604629) groups. Among these, a compound featuring a 3-fluoro-4-methoxybenzyl group on the nitrogen and a 3,4-difluorobenzyl ether at the 3-position of the piperidine ring (Compound 8b ) demonstrated significant binding affinity for the D4 receptor. nih.gov This highlights the importance of the difluorinated phenyl moiety in achieving potent receptor interaction. The binding affinities (Ki) for several of these benzyloxy piperidine derivatives at the D4 receptor are detailed below. nih.gov

CompoundN-SubstituentO-Substituent (at Piperidine 3-position)D4R Ki (nM)
8a3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9
8b3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169
8c3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135
8h2-Methylimidazo[1,2-a]pyridine3-Fluorobenzyl1939
8i2-Methylimidazo[1,2-a]pyridine3,4-Difluorobenzyl375

The data indicate that the presence and position of fluorine atoms on the phenyl rings significantly influence binding affinity. For instance, while the 3-fluorobenzyl derivative (8a) shows good activity, the addition of a second fluorine atom in the 3,4-difluorobenzyl analog (8b) results in a lower Ki value, indicating stronger binding. nih.gov

Enzyme Inhibition Studies

The structural characteristics of the this compound moiety make it a compelling scaffold for the design of enzyme inhibitors. While many studies focus on the synthesis of such derivatives for future biological evaluation, the core structure is recognized for its potential to interact with the active sites of various enzymes. nanobioletters.comnih.gov

For example, the synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) has been reported. nanobioletters.com This compound incorporates the 2,4-difluorophenyl group in a complex piperidine derivative. Such synthetic efforts are often precursors to screening for inhibitory activity against a range of enzymatic targets, including but not limited to acetylcholinesterase and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes, respectively. nanobioletters.comnih.gov The design of these molecules leverages the specific steric and electronic properties of the difluorophenyl group to achieve selective binding within an enzyme's catalytic pocket.

Interaction with Specific Cellular Pathways (e.g., Histone Deacetylases, IκB Kinase)

Beyond direct receptor or enzyme targeting, derivatives of difluorophenyl-piperidine have been shown to modulate complex intracellular signaling pathways, demonstrating their potential to influence gene expression and cellular responses to stress.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and altered gene expression. nih.govmdpi.com The development of isoform-selective HDAC inhibitors is a major goal in cancer therapy. nih.gov The fluorinated piperidine scaffold has been identified as a promising component in the design of such inhibitors. Specifically, a basic piperidine moiety can be used to target an acidic gatekeeper residue (glutamic acid) present in the active site of certain HDAC isoforms, such as HDAC10. researchgate.net Studies have reported the design of HDAC inhibitors that incorporate a 4,4-difluoropiperidin-1-yl residue as part of the "cap" group, which interacts with the enzyme surface. nih.gov While the initial compounds showed only moderate activity, this line of research validates the utility of the fluorinated piperidine scaffold in probing the structural requirements for selective HDAC inhibition. nih.govnih.gov

IκB Kinase (IKK)

The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway, which is critical in regulating immune responses, inflammation, and cell survival. nih.gov Aberrant NF-κB signaling is implicated in many diseases, including cancer and inflammatory disorders. A synthetic monoketone analog of curcumin (B1669340), EF24 , which is chemically named 3,5-Bis(2-fluorobenzylidene)piperidin-4-one , has been identified as a potent inhibitor of this pathway. nih.govnih.gov

EF24 directly targets and inhibits the catalytic activity of the IKKβ subunit. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB. nih.gov Research has shown that EF24 is significantly more potent than its parent compound, curcumin, in suppressing the NF-κB pathway. nih.govnih.gov

CompoundMechanismTargetIC₅₀ (NF-κB Nuclear Translocation)
EF24Direct inhibition of IKKβ kinase activityIκB Kinase (IKK)1.3 µM
CurcuminInhibition of NF-κB pathwayMultiple13 µM

The data clearly demonstrate the superior potency of EF24, which is approximately ten times more effective than curcumin at blocking NF-κB nuclear translocation. nih.gov Kinetic studies suggest that EF24 may act as a mixed-type inhibitor with respect to ATP, further defining its mechanism of direct action on IKKβ. nih.gov This makes the fluorobenzylidene piperidone scaffold a promising foundation for developing therapeutics that target NF-κB-dependent diseases. nih.gov

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Fluorinated Piperidines

The synthesis of fluorinated piperidines, including structures like 1-(2,4-difluorophenyl)piperidine, has been a significant area of research. Traditional methods often face challenges in terms of efficiency, stereoselectivity, and substrate scope. However, recent advancements are providing new avenues for the construction of these valuable molecules.

A notable development is the use of dearomatization-hydrogenation processes. nih.gov This strategy allows for the creation of highly substituted all-cis-(multi)fluorinated piperidines in a diastereoselective manner from readily available fluoropyridine precursors. nih.gov The process typically involves a rhodium-catalyzed dearomatization of the pyridine (B92270) ring, followed by hydrogenation to saturate the ring and yield the piperidine (B6355638) structure. nih.gov This one-pot approach is highly efficient and offers access to a diverse range of fluorinated piperidine building blocks. nih.gov

Another significant advancement is the palladium-catalyzed hydrogenation of fluoropyridines. mdpi.comacs.org This method provides a robust and straightforward way to synthesize fluorinated piperidines from inexpensive starting materials. acs.org A key advantage of this protocol is its tolerance to air and moisture, making it practical for larger-scale synthesis. acs.org The reaction often shows a preference for the formation of products with axial fluorine atoms. mdpi.com

Furthermore, methods for the synthesis of 3-substituted piperidines with partially fluorinated alkyl groups have been developed. enamine.net This involves the nucleophilic fluorination of 2-bromopyridin-3-yl alcohols and ketones, followed by catalytic hydrogenation. enamine.net While some limitations such as hydrodefluorination have been observed with certain substrates, this approach has proven effective for 1,1-difluoroalkyl derivatives. enamine.net

These emerging methodologies offer significant improvements over older synthetic routes, enabling the efficient and selective synthesis of a wide array of fluorinated piperidines for further investigation.

Integration of Advanced Computational Techniques for Rational Compound Design

The rational design of novel compounds based on the this compound scaffold is increasingly reliant on advanced computational techniques. wiley.com These methods provide deep insights into the structure-activity relationships (SAR) and help in predicting the biological activity and pharmacokinetic properties of new molecules.

Density Functional Theory (DFT) has been employed to study the molecular geometry and electronic properties of piperidine derivatives. nanobioletters.com For instance, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO-LUMO) and map the molecular electrostatic potential (MEP) to identify reactive sites within a molecule. nanobioletters.com Understanding the conformational behavior of fluorinated piperidines is crucial for their design, and computational investigations have revealed that factors like charge-dipole interactions, hyperconjugation, and even the polarity of the solvent play a significant role in determining the preferred conformation, such as the axial preference of fluorine atoms. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of ligands to their biological targets. nih.govrsc.org These techniques allow researchers to visualize the interactions between a compound and the amino acid residues in the binding pocket of a protein. nih.gov For example, computational studies have been used to understand the binding of piperidine-based compounds to sigma receptors, revealing key interactions that contribute to their affinity. nih.govrsc.org By analyzing these interactions, medicinal chemists can design new analogs with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational approach. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By generating and validating these models, it is possible to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The generalization of analog series-based scaffolds through computational methods is also enhancing the ability to capture and utilize SAR information from large compound datasets. researchgate.net

The integration of these computational methods into the drug discovery pipeline is accelerating the design and optimization of novel therapeutic agents based on the difluorophenyl-piperidine scaffold.

Exploration of Novel Biological Targets and Therapeutic Areas for Difluorophenyl-Piperidine Scaffolds

The difluorophenyl-piperidine scaffold has already demonstrated its therapeutic potential in various areas. However, ongoing research continues to explore new biological targets and expand the therapeutic applications of this versatile chemical entity.

One area of active investigation is in the development of agents targeting the central nervous system. Piperidine derivatives have shown affinity for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric disorders. nih.govrsc.org The discovery of potent S1R agonists from piperidine-based compound libraries highlights the potential of this scaffold in developing novel treatments for conditions such as neurodegenerative diseases and pain. nih.govrsc.org

Another promising therapeutic area is in the treatment of metabolic diseases. For example, piperidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.gov The development of potent and selective DPP-4 inhibitors containing the difluorophenyl-piperidine moiety could lead to new therapeutic options for diabetic patients. nih.gov

The scaffold is also being explored for its potential in infectious diseases. Research has been conducted on the antimalarial activity of 1,4-disubstituted piperidine derivatives against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov Additionally, in silico studies have identified 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives as potential inhibitors of proteins associated with methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in combating antibiotic resistance. researchgate.net

Furthermore, the anticancer properties of piperidine derivatives are a significant focus of research. Novel piperidine derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site, inducing apoptosis in cancer cells. nih.gov The development of such compounds could offer new strategies for the treatment of various cancers, including prostate cancer. nih.gov

The diverse biological activities of difluorophenyl-piperidine scaffolds underscore their importance in medicinal chemistry and provide a strong rationale for their continued exploration in the search for new and effective therapies.

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